molecular formula C12H17ClN2O B4546990 1-(3-Chlorophenyl)-3-pentylurea

1-(3-Chlorophenyl)-3-pentylurea

Cat. No.: B4546990
M. Wt: 240.73 g/mol
InChI Key: QSPRGWOHRAWKCW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-pentylurea is a synthetic diarylurea derivative of significant interest in chemical and agricultural research. As part of the phenylurea compound family, which includes known herbicides like chlorbromuron and linuron , this molecule serves as a valuable scaffold for investigating new agrochemicals. Phenylurea derivatives primarily function by inhibiting photosynthesis, specifically by binding to the D1 protein of the photosystem II complex in plants, thereby blocking electron transfer . The structural motif of a chlorophenyl group attached to the urea core is common in compounds designed to modulate biological activity . Beyond its potential herbicidal applications, the diarylurea core is a "privileged structure" in medicinal chemistry due to its ability to form key hydrogen bonds with biological targets . This makes derivatives like this compound a useful starting point for developing enzyme inhibitors or receptor ligands. The compound can be synthesized via reliable routes, such as the condensation of 3-chlorophenyl isocyanate with pentylamine . Researchers utilize this chemical in diverse applications, including the study of structure-activity relationships, mode of action in plant physiology, and as a building block for more complex bioactive molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-pentylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-2-3-4-8-14-12(16)15-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPRGWOHRAWKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-pentylurea typically involves the reaction of 3-chloroaniline with pentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-pentylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(3-Chlorophenyl)-3-pentylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy as a drug candidate for the treatment of certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-pentylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Halogen Type

The position of the chlorophenyl group and the choice of halogen significantly impact biological activity and chemical reactivity:

Compound Substituent Position Halogen Key Properties/Bioactivity Reference
1-(4-Chlorophenyl)-3-phenylurea Para Cl Higher metabolic stability
1-(3-Chlorophenyl)-3-pentylurea Meta Cl Hypothesized enhanced target binding
1-(3-Fluorophenyl)cyclopentanecarbonitrile Meta F Reduced steric hindrance vs. Cl
  • Meta vs. Para Chlorophenyl : Meta-substituted compounds often exhibit distinct binding modes compared to para-substituted analogs due to altered electronic and spatial arrangements. For example, 1-(3-chlorophenyl)piperazine derivatives show higher receptor selectivity than their para-substituted counterparts .
  • Cl vs. F : Fluorine’s smaller atomic radius and stronger electronegativity may reduce steric hindrance but increase metabolic stability compared to chlorine .

Backbone Modifications: Urea vs. Thiourea

Replacing the urea oxygen with sulfur (thiourea) alters electronic properties and biological interactions:

Compound Backbone Key Features Bioactivity Reference
This compound Urea Polar, hydrogen-bonding capability Potential enzyme inhibition
1-(3-Chlorophenyl)-3-cyclohexylthiourea Thiourea Enhanced lipophilicity Improved antimicrobial
1-(3-Chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea Thiourea Conjugated indole system Antioxidant, anticancer
  • Thiourea Derivatives : Exhibit greater lipophilicity and improved membrane penetration, often leading to enhanced antimicrobial or anticancer activity .

Functional Group Additions

Incorporation of electron-donating or withdrawing groups further diversifies properties:

Compound Additional Groups Impact Reference
1-(3-Chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea Morpholinyl, CF3 Enhanced solubility, kinase inhibition
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-fluorophenyl)urea Dimethylamino, F Dual electronic modulation
1-(4-Cyanophenyl)-3-phenylurea Cyano (CN) Strong electron-withdrawing effect
  • Trifluoromethyl (CF3) : Increases electron-withdrawing effects and metabolic resistance .
  • Morpholinyl : Enhances solubility and targets kinase enzymes via hydrogen bonding .

Q & A

Q. What are the established synthesis routes for 1-(3-Chlorophenyl)-3-pentylurea, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a chlorophenyl isocyanate with a pentylamine derivative. Critical parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalysts : Use of triethylamine or DMAP to accelerate urea bond formation .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Yield optimization requires monitoring intermediates by TLC or HPLC .

Q. How is this compound characterized, and what analytical techniques validate its purity?

  • Methodological Answer :
  • Structural confirmation : NMR (¹H/¹³C) identifies substituent positions (e.g., chlorophenyl proton splitting patterns at δ 7.2–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 269.1) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds .

Q. What biological activities are reported for urea derivatives structurally analogous to this compound?

  • Methodological Answer : Urea derivatives exhibit:
  • Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .
  • Enzyme inhibition : Assays for kinase or protease inhibition (e.g., IC₅₀ determination using fluorogenic substrates) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 10–50 µM in HepG2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for chlorophenyl-urea derivatives?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols (e.g., 48-hour exposure in MTT) .
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as biological activity may vary .
  • Validate target engagement : SPR or ITC quantifies binding affinity to proposed targets (e.g., kinases) .

Q. What strategies optimize the synthesis of this compound for scalable production?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors reduce reaction time and improve reproducibility .
  • Greener solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .

Q. What computational approaches predict the solubility and bioavailability of this compound?

  • Methodological Answer :
  • QSAR modeling : Train models on LogP and topological polar surface area (TPSA) datasets .
  • Molecular dynamics (MD) : Simulate partition coefficients in octanol/water systems .
  • Caco-2 permeability assays : Validate predictions using in vitro intestinal absorption models .

Data Contradiction Analysis

Q. Why do solubility studies of chlorophenyl-urea derivatives show variability across publications?

  • Methodological Answer :
  • pH-dependent solubility : Measure solubility in buffers (pH 1.2–7.4) to account for ionization .
  • Polymorphism screening : X-ray crystallography identifies stable crystalline forms with differing solubility .
  • Surfactant use : Include polysorbate-80 or PEG-400 in assays to mimic physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.